molecular formula C13H14N2O3S B2669408 METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE CAS No. 864860-56-0

METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Cat. No.: B2669408
CAS No.: 864860-56-0
M. Wt: 278.33
InChI Key: NIGXAXIRUWJIHQ-UHFFFAOYSA-N
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Description

METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a carboxylate group and an amido side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions to form the benzothiazole core.

    Esterification: The final step involves the esterification of the carboxylate group using methanol and a catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the amido group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Amino-benzothiazole derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanamide: A simpler amide derivative with similar structural features.

    Benzothiazole-6-carboxylate: A related compound with a benzothiazole core and a carboxylate group.

Uniqueness

METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combined structural features, which confer distinct chemical and biological properties. Its amido side chain and ester group provide additional sites for chemical modification, enhancing its versatility in various applications.

Properties

IUPAC Name

methyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-7(2)11(16)15-13-14-9-5-4-8(12(17)18-3)6-10(9)19-13/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGXAXIRUWJIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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